3-methyl-4-(1-{[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}pyrrolidin-2-yl)-1,2,5-oxadiazole
Description
The compound contains several functional groups including a pyrrolidine ring, a thiazole ring, and an oxadiazole ring. Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. Oxadiazole is a heterocyclic compound containing two oxygen atoms and one nitrogen atom in a five-membered ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine, thiazole, and oxadiazole rings would contribute to the three-dimensional structure of the molecule. The exact structure would depend on the stereochemistry at the chiral centers in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and stability .Properties
IUPAC Name |
3-methyl-4-[1-[[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrrolidin-2-yl]-1,2,5-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-6-3-4-7-15(12)18-19-10-14(24-18)11-22-9-5-8-16(22)17-13(2)20-23-21-17/h3-4,6-7,10,16H,5,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSOXYNRSMFSOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(S2)CN3CCCC3C4=NON=C4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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